molecular formula C8H6F3NO2 B13939618 3-Methyl-4-(trifluoromethyl)picolinic acid

3-Methyl-4-(trifluoromethyl)picolinic acid

Cat. No.: B13939618
M. Wt: 205.13 g/mol
InChI Key: DTTBEKCBXSPGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

In industrial settings, the production of 3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid may involve large-scale coupling reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring structure but may differ in the position of the substituents.

    Trifluoromethylbenzenes: These compounds have a trifluoromethyl group attached to a benzene ring instead of a pyridine ring.

Uniqueness

3-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-12-6(4)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

DTTBEKCBXSPGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.